molecular formula C24H20N2O B1670647 DIM-C-pPhOCH3 CAS No. 33985-68-1

DIM-C-pPhOCH3

Cat. No.: B1670647
CAS No.: 33985-68-1
M. Wt: 352.4 g/mol
InChI Key: ZCCMKJAXOIFTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIM-C-pPhOCH3 typically involves the condensation of indole derivatives with p-methoxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the bis-indolylmethane structure .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

DIM-C-pPhOCH3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIM-C-pPhOCH3 is unique due to its specific interaction with the Nur77 receptor and its potent apoptotic effects in cancer cells. Its methoxy group also contributes to its distinct chemical properties and biological activities compared to similar compounds .

Properties

IUPAC Name

3-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-27-17-12-10-16(11-13-17)24(20-14-25-22-8-4-2-6-18(20)22)21-15-26-23-9-5-3-7-19(21)23/h2-15,24-26H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCMKJAXOIFTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463916
Record name DIM-C-pPhOCH3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33985-68-1
Record name DIM-C-pPhOCH3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DIM-C-pPhOCH3
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DIM-C-pPhOCH3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
DIM-C-pPhOCH3
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
DIM-C-pPhOCH3
Reactant of Route 5
Reactant of Route 5
DIM-C-pPhOCH3
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
DIM-C-pPhOCH3
Customer
Q & A

A: DIM-C-pPhOCH3, or 1,1-bis(3′-indolyl)-1-(p-methoxyphenyl)methane, acts as an agonist for the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-Bα). [, , , , ]. This means it binds to and activates Nur77, leading to changes in gene expression. Depending on the cell type, this activation can lead to:

  • Increased expression of pro-apoptotic genes: This includes genes like tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), cystathionase, p21, p8, and sestrin-2, ultimately leading to programmed cell death (apoptosis). [, , ]
  • Inhibition of adipogenesis: this compound has been shown to reduce adipogenesis, potentially by suppressing TR4 transcriptional activity, a key regulator of lipid homeostasis in adipose tissue. []
  • Induction of other cellular responses: this compound can also activate Nur77-independent pathways, leading to effects like caspase-dependent apoptosis, activation of early growth response gene-1 (EGR-1), and increased phosphorylation of c-Jun N-terminal kinase (JNK). []

ANone: While the provided research focuses on the biological activity of this compound, it lacks specific details regarding its spectroscopic data. For comprehensive structural characterization, further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry would be necessary.

ANone: The provided research focuses on this compound's role as an agonist for the Nur77 receptor and its subsequent biological effects. There is no mention of catalytic properties or applications related to catalysis in these studies.

ANone: While the provided research doesn't delve into specific SAR studies for this compound, it does highlight that structural modifications within the broader class of 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes can influence their activity on different targets. For example:

  • Nur77 activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), hydrogen (DIM-C-pPh), and p-methoxy (this compound) substituents have shown to activate Nur77. []
  • PPARγ activation: Compounds with p-trifluoromethyl (DIM-C-pPhCF3), p-t-butyl (DIM-C-pPhtBu), and phenyl (DIM-C-pPhC6H5) substituents have been identified as PPARγ agonists. []

ANone: Several studies demonstrate the efficacy of this compound in both laboratory and animal models:

  • In vitro: this compound has demonstrated efficacy in inhibiting the growth and inducing apoptosis in various cancer cell lines, including colon, bladder, pancreatic, prostate, and breast cancer cells. [, , ]
  • In vivo: this compound has shown to inhibit tumor growth in mouse models implanted with human cancer cells. For instance, a study showed that this compound (25 mg/kg/d) significantly reduced tumor growth in mice bearing KU7 bladder cancer xenografts. [] Similarly, it also inhibited tumor growth in athymic nude mice with RKO colon cancer xenografts. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.